molecular formula C12H14N4O2S B1486421 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide CAS No. 1105190-53-1

2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide

Cat. No. B1486421
CAS RN: 1105190-53-1
M. Wt: 278.33 g/mol
InChI Key: LTGFTMYIAWGHON-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1105190-53-1, is a chemical with the molecular formula C12H14N4O2S . It has a molecular weight of 278.33 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,4-c]pyrazole ring, which is fused with a pyrazole ring. It also contains an acetamide group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 614.5±55.0 °C and a predicted density of 1.58±0.1 g/cm3 . Its pKa is predicted to be 13.96±0.46 .

Mechanism of Action

Target of Action

The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a crucial enzyme involved in various cellular processes, including glycogen metabolism, cell signaling, and gene expression. It is also implicated in several diseases, including Alzheimer’s disease .

Mode of Action

The compound interacts with GSK-3β by forming a π-cation interaction with Arg141 . This interaction inhibits the activity of GSK-3β, leading to changes in the enzyme’s function .

Biochemical Pathways

The inhibition of GSK-3β affects several biochemical pathways. It up-regulates the expression of phosphorylated GSK-3β at Ser9 and down-regulates the expression of phosphorylated GSK-3β at Tyr216 . This modulation of GSK-3β activity also leads to a decrease in tau phosphorylation at Ser396 .

Result of Action

The inhibition of GSK-3β by this compound has several molecular and cellular effects. In rat primary cortical neurons, the compound shows neuroprotective effects against Aβ-induced neurotoxicity . It also inhibits the expression of inducible nitric oxide synthase (iNOS) in astrocytes and microglia cells, indicating an anti-neuroinflammatory effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in an AlCl3-induced zebrafish Alzheimer’s disease model, the compound significantly ameliorates AlCl3-induced dyskinesia, demonstrating its anti-Alzheimer’s disease activity in vivo

properties

IUPAC Name

2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c13-12-9-6-19-7-10(9)15-16(12)5-11(17)14-4-8-2-1-3-18-8/h1-3H,4-7,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGFTMYIAWGHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 2
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 4
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide

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